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Compound of Interest

Compound Name: 3-Hexanone

Cat. No.: B147009

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-hexanone
(ethyl propyl ketone), a common organic solvent and synthetic intermediate. The following
sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, along with the experimental protocols for their acquisition. This information is crucial
for the structural elucidation, identification, and quality control of 3-hexanone in research and
industrial settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

Data Presentation

Table 1: *H NMR Spectroscopic Data for 3-Hexanone
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Chemical Shift (8)

Coupling Constant

Protons (Position) Multiplicity

ppm (J) Hz
CHs (C1) ~1.05 Triplet ~7.4
CH2z (C2) ~2.42 Quartet ~7.4
CHz (C4) ~2.38 Triplet ~7.4
CHz (C5) ~1.57 Sextet ~7.4
CHs (C6) ~0.92 Triplet ~7.4

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for 3-Hexanone

Carbon (Position)

Chemical Shift (8) ppm

c1 ~7.8
C2 ~35.7
C3 (C=0) ~211.5
ca ~44.8
C5 ~175
C6 ~13.8

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocols

1H and 3C NMR Spectroscopy

A sample of 3-hexanone (typically 5-20 mg for *H, 50-100 mg for 13C) is dissolved in a
deuterated solvent (e.g., 0.5-0.7 mL of CDCIs) in a 5 mm NMR tube.[1][2] The tube is then
placed in the NMR spectrometer. For *H NMR, a sulfficient signal-to-noise ratio is typically

achieved with 8-16 scans.[3] For the less sensitive 3C NMR, a greater number of scans is
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required, often taking 20-60 minutes to acquire.[2] The field is locked on the deuterium signal of
the solvent, and the magnetic field is shimmed to achieve homogeneity.[3] The chemical shifts
are referenced to the residual solvent peak (e.g., CHCIs at 7.26 ppm for tH NMR) or an internal
standard like tetramethylsilane (TMS).[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for 3-Hexanone

Wavenumber (cm—?) Intensity Assignment
~1717 Strong C=0 (Ketone) stretch
~2870-2960 Strong C-H (alkane) stretch

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like 3-hexanone, the IR spectrum can be obtained using the thin-film
method. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create
a thin capillary film.[4] The plates are then mounted in a sample holder and placed in the beam
path of the FTIR spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory
can be used, where a drop of the liquid is placed directly on the ATR crystal (e.g., diamond or
germanium).[5] A background spectrum of the clean, empty salt plates or ATR crystal is
recorded first and automatically subtracted from the sample spectrum.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

Data Presentation
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Table 4: Major Fragments in the Electron lonization (EI) Mass Spectrum of 3-Hexanone

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment
miz
100 Moderate [M]* (Molecular lon)

] [M - C2Hs]* or
71 High

[CH3CH2CH2CO]*

57 Very High [M - C3H7]* or [CH3CH2CO]*
43 High [CsH7]*
29 High [C2Hs]*

Experimental Protocols

Electron lonization Mass Spectrometry (EI-MS)

3-Hexanone, being a volatile organic compound, is introduced into the ion source of the mass
spectrometer, often via a gas chromatograph (GC-MS).[7] In the ion source, the sample is
bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the molecule
to ionize and fragment. The resulting positively charged ions are then accelerated into the
mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[7] The
detector records the abundance of each ion, generating the mass spectrum.

Interrelation of Spectroscopic Data

The data from these different spectroscopic techniques are complementary and together
provide a comprehensive structural characterization of 3-hexanone.
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Caption: Relationship between spectroscopic techniques and structural information for 3-
Hexanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://aerosol.chem.uci.edu/AirUCI_summer/PDFs/labs/2014_FTIR_Lab.pdf
https://www.metwarebio.com/electron-ionization-gc-ms-volatile-compound-analysis/
https://www.metwarebio.com/electron-ionization-gc-ms-volatile-compound-analysis/
https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-Fac_Eng_Univ_Tokyo-JP000267
https://www.benchchem.com/product/b147009#spectroscopic-data-of-3-hexanone-nmr-ir-mass-spec
https://www.benchchem.com/product/b147009#spectroscopic-data-of-3-hexanone-nmr-ir-mass-spec
https://www.benchchem.com/product/b147009#spectroscopic-data-of-3-hexanone-nmr-ir-mass-spec
https://www.benchchem.com/product/b147009#spectroscopic-data-of-3-hexanone-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b147009?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

